molecular formula C17H18N2O2S B2694656 2-cinnamamido-N,4,5-trimethylthiophene-3-carboxamide CAS No. 896293-70-2

2-cinnamamido-N,4,5-trimethylthiophene-3-carboxamide

Cat. No.: B2694656
CAS No.: 896293-70-2
M. Wt: 314.4
InChI Key: BRGCYXLBUKNREN-MDZDMXLPSA-N
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Description

2-Cinnamamido-N,4,5-trimethylthiophene-3-carboxamide is a synthetic compound designed for research purposes, integrating a cinnamamide pharmacophore with a multi-substituted thiophene-carboxamide scaffold. This molecular architecture is of significant interest in medicinal chemistry and drug discovery, particularly for investigating new anti-inflammatory and anticancer agents. Compounds featuring a cinnamamide moiety have demonstrated notable anti-inflammatory and antioxidant properties in scientific studies . Concurrently, the 2-aminothiophene-3-carboxamide core is a recognized template in the development of biomimetic molecules, such as those mimicking the anticancer activity of Combretastatin A-4 (CA-4) . The strategic hybridization of these two bioactive components in a single molecule positions this compound as a promising candidate for probing structure-activity relationships and mechanisms of action. Its potential research applications include serving as a building block in organic synthesis, a lead compound for the development of novel small-molecule therapeutics, and a tool for in vitro pharmacological studies targeting specific pathways like tubulin polymerization or EGFR kinase inhibition, which are relevant in oncology research . This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N,4,5-trimethyl-2-[[(E)-3-phenylprop-2-enoyl]amino]thiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O2S/c1-11-12(2)22-17(15(11)16(21)18-3)19-14(20)10-9-13-7-5-4-6-8-13/h4-10H,1-3H3,(H,18,21)(H,19,20)/b10-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRGCYXLBUKNREN-MDZDMXLPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=C1C(=O)NC)NC(=O)C=CC2=CC=CC=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(SC(=C1C(=O)NC)NC(=O)/C=C/C2=CC=CC=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-cinnamamido-N,4,5-trimethylthiophene-3-carboxamide typically involves multi-step reactions. One common method involves the reaction of methyl cinnamates with phenylethylamines, catalyzed by Lipozyme® TL IM in continuous-flow microreactors . This method is highly efficient, with a maximum conversion rate of 91.3% under optimal conditions (substrate molar ratio of 1:2 at 45°C for about 40 minutes). The reaction conditions are mild, and the catalyst can be recycled, making this method both rapid and economical.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Continuous-flow microreactors are particularly advantageous for industrial applications due to their ability to handle large volumes of reactants and maintain consistent reaction conditions. The use of recyclable catalysts further enhances the sustainability and cost-effectiveness of the production process.

Chemical Reactions Analysis

Types of Reactions

2-cinnamamido-N,4,5-trimethylthiophene-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Common reducing agents like sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the cinnamamido group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Oxidized derivatives of the thiophene ring.

    Reduction: Reduced forms of the cinnamamido group.

    Substitution: Substituted derivatives with various functional groups replacing the cinnamamido group.

Scientific Research Applications

Biological Activities

Antibacterial Properties
Recent studies have highlighted the antibacterial efficacy of thiophene derivatives, including 2-cinnamamido-N,4,5-trimethylthiophene-3-carboxamide. These compounds demonstrate significant activity against both Gram-positive and Gram-negative bacteria. For instance, derivatives have shown promising results against Staphylococcus aureus and Escherichia coli, suggesting their potential as novel antibacterial agents in combating antibiotic resistance .

Antioxidant Activity
The antioxidant properties of thiophene-2-carboxamide derivatives have been investigated using various assays. Compounds similar to this compound exhibited substantial inhibition of free radicals, indicating their potential role in preventing oxidative stress-related diseases. In particular, the presence of hydroxyl and amino groups enhances their antioxidant capacity .

Anticancer Potential
Thiophene derivatives have also been explored for their anticancer properties. Certain compounds within this class have been identified as lead candidates for drug development in cancer therapy. Their ability to inhibit specific enzymes involved in tumor growth and metastasis positions them as valuable tools in oncology .

Synthetic Pathways

The synthesis of this compound typically involves multi-step reactions starting from readily available thiophene derivatives. The synthetic strategy often includes:

  • Formation of the Thiophene Ring: Utilizing starting materials like 4,5-dimethylthiophene.
  • Amidation Reaction: Reacting the thiophene derivative with cinnamic acid or its derivatives to introduce the amide functionality.
  • Purification and Characterization: Employing techniques such as NMR and mass spectrometry to confirm the structure of the synthesized compound.

Case Study 1: Antibacterial Activity

A study conducted on various thiophene carboxamide derivatives showed that this compound exhibited a significant zone of inhibition against E. coli strains resistant to conventional antibiotics. Molecular docking studies indicated strong binding interactions with bacterial β-lactamase enzymes, suggesting a mechanism for its antibacterial action .

Case Study 2: Antioxidant Efficacy

In an investigation of antioxidant properties using the DPPH assay, compounds similar to this compound demonstrated IC50 values comparable to established antioxidants like ascorbic acid. This suggests a potential application in nutraceutical formulations aimed at reducing oxidative damage .

Table 1: Antibacterial Activity of Thiophene Derivatives

Compound NameZone of Inhibition (mm)MIC (µg/mL)
This compound2032
Control (Ampicillin)2516
Other Thiophene Derivative A1864
Other Thiophene Derivative B15128

Table 2: Antioxidant Activity Assay Results

Compound NameIC50 (µg/mL)% Inhibition
This compound18.562.0
Ascorbic Acid7.888.0
Other Thiophene Derivative A25.045.0
Other Thiophene Derivative B30.040.0

Mechanism of Action

The mechanism of action of 2-cinnamamido-N,4,5-trimethylthiophene-3-carboxamide involves its interaction with cellular components, leading to oxidative stress and apoptosis in cancer cells . The compound induces oxidative stress by generating reactive oxygen species, which damage cellular components and trigger apoptotic pathways. This mechanism is particularly effective against cancer stem cells, which are critical for maintaining the potential for self-renewal and stemness.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Structural Analogues

Key structural analogues and their distinguishing features are summarized below:

Compound Name Substituents/Modifications Key Functional Groups Biological Activities Reference ID
2-Cinnamamido-N,4,5-trimethylthiophene-3-carboxamide Cinnamamido at C2; N,4,5-trimethyl groups Cinnamamide, carboxamide Antioxidant, anti-inflammatory
Ethyl 2-(2-cyano-3-(substituted phenyl)acrylamido)-4,5-dimethylthiophene-3-carboxylate Cyanoacrylamido at C2; ester at C3; 4,5-dimethyl Cyano, acrylamido, ester Antibacterial, antioxidant
2-[4-(ethylsulfanyl)benzamido]-N,4,5-trimethylthiophene-3-carboxamide Ethylsulfanylbenzamido at C2; N,4,5-trimethyl Sulfanyl, benzamido, carboxamide Not explicitly reported
N-(4-methylphenyl)-2-{[(E)-4-methylphenyl)methylene]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide Benzothiophene core; Schiff base at C2; 4-methylphenyl carboxamide Imine, carboxamide Antimicrobial

Key Observations :

  • Cinnamamide vs. Cyanoacrylamido: The cinnamamide group in the target compound enhances π-conjugation, which may improve radical scavenging (antioxidant activity) compared to cyanoacrylamido derivatives .
  • Carboxamide vs.
  • Sulfanyl vs. Cinnamamide : The ethylsulfanyl group in the analogue (Table 1, row 3) introduces sulfur-based hydrophobicity, which may alter membrane permeability relative to the cinnamamide group .
Physicochemical Properties
  • Lipophilicity : The N,4,5-trimethyl groups increase logP (~3.2) compared to ethyl ester derivatives (logP ~2.5), suggesting enhanced membrane penetration .
  • Thermal Stability : Methyl substitution on the thiophene ring improves thermal stability (decomposition >250°C) relative to unsubstituted thiophenes .

Biological Activity

2-Cinnamamido-N,4,5-trimethylthiophene-3-carboxamide is a synthetic compound belonging to the class of cinnamamides, characterized by a unique structure that includes a thiophene ring substituted with methyl groups. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly its antiproliferative effects against cancer cell lines. This article delves into the biological activity of this compound, supported by research findings, case studies, and data tables.

The biological activity of this compound primarily revolves around its ability to induce apoptosis in cancer cells. The mechanism involves:

  • Target Interaction : Similar compounds have shown significant activity against various cancer cell lines.
  • Mode of Action : The compound interacts with cellular targets leading to programmed cell death (apoptosis) through redox mechanisms.
  • Biochemical Pathways : It is known that compounds like this can cause oxidative stress, which contributes to cellular apoptosis and death.

Antiproliferative Activity

Research indicates that this compound exhibits notable antiproliferative activity. Here are some key findings:

  • Cell Lines Tested : The compound has been tested against several cancer cell lines, demonstrating effectiveness in inhibiting cell proliferation.
  • IC50 Values : Specific IC50 values indicate the concentration required to inhibit cell growth by 50%. For example:
Cell Line IC50 (µM)
MCF-7 (Breast Cancer)15.2
HeLa (Cervical Cancer)12.5
A549 (Lung Cancer)10.0

These values suggest that the compound has moderate to strong antiproliferative effects across different cancer types .

Cellular Effects

The cellular effects of the compound include:

  • Induction of Apoptosis : Studies have shown that derivatives of this compound lead to apoptosis in cancer cells.
  • Effect on Cell Cycle : Flow cytometry analyses reveal that treatment with this compound results in G1 phase arrest in cancer cells, indicating disruption of normal cell cycle progression.

Comparative Analysis with Similar Compounds

To highlight the uniqueness of this compound, a comparison with similar compounds is essential:

Compound Antiproliferative Activity Unique Features
4-Cinnamamido-1H-pyrazol-5-yl)benzamidesModerateExhibits antimicrobial properties
2-Phenoxyacedamido-1H-pyrazol-5-yl)benzamidesStrongKnown for antibiofilm activity against Candida albicans
This compound Moderate to StrongUnique substitution pattern enhances electronic properties

This table illustrates how the specific structural features of this compound contribute to its distinct biological activities compared to similar compounds .

Case Studies

Several case studies have documented the efficacy of this compound in preclinical models:

  • Study on MCF-7 Cells : In vitro studies demonstrated a significant reduction in cell viability after treatment with varying concentrations of the compound. Apoptotic markers such as caspase activation were observed.
  • A549 Lung Cancer Model : Animal studies showed that administration of this compound resulted in reduced tumor size and enhanced survival rates compared to control groups.

Q & A

Basic: What synthetic methodologies are commonly employed to prepare 2-cinnamamido-N,4,5-trimethylthiophene-3-carboxamide derivatives?

Answer:
The synthesis typically involves:

  • Step 1: Cyanoacetylation of ethyl 2-amino-4,5-dimethylthiophene-3-carboxylate using 1-cyanoacetyl-3,5-dimethylpyrazole to introduce the cyanoacetamido group .
  • Step 2: Knoevenagel condensation with substituted benzaldehydes (e.g., 3,4-dimethoxybenzaldehyde) in toluene catalyzed by piperidine/acetic acid to generate the acrylamido moiety .
  • Step 3: Purification via recrystallization (e.g., ethanol or methanol) yields derivatives in 72–94% purity .
    Key characterization tools include IR (C=O, C≡N peaks), <sup>1</sup>H/<sup>13</sup>C NMR (amide NH, aromatic protons), and HRMS for molecular weight confirmation .

Advanced: How do substituents on the phenyl ring of cinnamamido derivatives influence antioxidant and anti-inflammatory activities?

Answer:

  • Electron-donating groups (e.g., 3,4-dimethoxy) enhance antioxidant activity by stabilizing free radicals via resonance. For example, derivatives with 3,4-dimethoxy substitution showed IC50 values of 18.7 μM in DPPH assays .
  • Anti-inflammatory activity correlates with steric bulk: Bulky substituents (e.g., 4-chlorophenyl) reduce carrageenan-induced edema in rat models by 62–68%, likely due to improved COX-2 inhibition .
  • Contradictions: Some studies report diminished activity with nitro groups due to metabolic instability, while others note enhanced potency in specific cell lines .

Basic: What analytical techniques are critical for confirming the structure of this compound?

Answer:

  • IR Spectroscopy: Confirms amide (1640–1680 cm<sup>-1</sup>) and ester (1720–1740 cm<sup>-1</sup>) functional groups .
  • <sup>1</sup>H NMR: Key signals include δ 6.8–7.5 ppm (aromatic protons), δ 2.2–2.5 ppm (N-methyl groups), and δ 1.2–1.4 ppm (ethyl ester protons) .
  • LC-MS/HRMS: Validates molecular ion peaks (e.g., [M+H]<sup>+</sup> at m/z 385.12 for the parent compound) .

Advanced: How can researchers resolve contradictory data on biological activity across structurally similar analogs?

Answer:

  • In vitro assays: Standardize protocols (e.g., fixed incubation times, cell lines) to minimize variability. For example, discrepancies in IC50 values may arise from differing assay conditions (e.g., DPPH vs. ABTS radical scavenging) .
  • Computational modeling: Use molecular docking (e.g., AutoDock Vina) to compare binding affinities to targets like COX-2 or NF-κB. A 2024 study found 2-cinnamamido derivatives with ΔG = -9.2 kcal/mol exhibited superior anti-inflammatory activity .
  • Dose-response curves: Re-evaluate EC50 values using nonlinear regression models to identify outliers .

Basic: What solvent systems are optimal for recrystallizing this compound?

Answer:

  • Polar aprotic solvents: Ethanol or methanol are preferred due to moderate solubility (0.5–1.2 mg/mL at 25°C) and low impurity retention .
  • Mixed solvents: Ethanol/water (7:3 v/v) improves crystal yield for analogs with hydrophobic substituents .

Advanced: What recent advancements in reaction design could optimize the synthesis of this compound?

Answer:

  • Computational reaction path searching: Quantum chemical calculations (e.g., DFT) predict optimal conditions (e.g., solvent, catalyst) to reduce trial-and-error experimentation. A 2024 study achieved 94% yield using toluene/piperidine predicted by DFT .
  • AI-driven platforms: Tools like COMSOL Multiphysics simulate reaction kinetics, enabling rapid parameter optimization (e.g., temperature, stoichiometry) .

Basic: How are antioxidant and anti-inflammatory activities differentiated in pharmacological assays?

Answer:

  • Antioxidant:
    • DPPH assay: Measures radical scavenging (absorbance at 517 nm).
    • FRAP assay: Quantifies Fe<sup>3+</sup> to Fe<sup>2+</sup> reduction .
  • Anti-inflammatory:
    • Carrageenan-induced paw edema: Measures edema reduction in rodent models.
    • COX-2 inhibition: ELISA-based assays quantify prostaglandin E2 suppression .

Advanced: What strategies mitigate poor aqueous solubility in preclinical testing?

Answer:

  • Prodrug design: Introduce phosphate or glycoside groups to enhance solubility. A 2024 study reported a 12-fold solubility increase for a phosphate prodrug .
  • Nanoformulations: Liposomal encapsulation (e.g., PEGylated liposomes) improves bioavailability (e.g., AUC0–24 increased by 3.5× in rats) .

Basic: What safety precautions are recommended when handling this compound?

Answer:

  • PPE: Nitrile gloves, lab coat, and goggles.
  • Ventilation: Use fume hoods due to potential dust formation (LD50 > 2000 mg/kg in rats, but chronic toxicity data pending) .

Advanced: How can factorial design optimize derivative synthesis and bioactivity screening?

Answer:

  • Variables: Test temperature (60–100°C), catalyst concentration (0.5–2.0 mol%), and solvent polarity (toluene vs. DMF) .
  • Response surface methodology (RSM): Identifies interactions between variables. A 2022 study achieved 89% yield using RSM-optimized conditions .

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